molecular formula C8H8BrFMg B6337705 2-Fluorophenethylmagnesium bromide, 0.5M in tetrahydrofuran CAS No. 1187169-09-0

2-Fluorophenethylmagnesium bromide, 0.5M in tetrahydrofuran

Cat. No. B6337705
M. Wt: 227.36 g/mol
InChI Key: CTWRAHLZEKOXCS-UHFFFAOYSA-M
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Description

2-Fluorophenethylmagnesium bromide is a chemical compound with the molecular formula C8H8BrFMg and a molecular weight of 227.36 . It is typically found in a 0.5M solution in tetrahydrofuran . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for 2-Fluorophenethylmagnesium bromide is 1S/C8H8F.BrH.Mg/c1-2-7-5-3-4-6-8(7)9;;/h3-6H,1-2H2;1H;/q;;+1/p-1 . This indicates that the molecule consists of a bromo [2- (2-fluorophenyl)ethyl]magnesium structure .


Physical And Chemical Properties Analysis

2-Fluorophenethylmagnesium bromide is a liquid . Its exact physical and chemical properties, such as boiling point, density, and solubility, were not found in the search results.

Scientific Research Applications

Fluoride Sensing

A novel NIR region fluoride sensor utilizing an aza-boron-dipyrromethene (aza-BODIPY) fluorophore was developed through a synthesis pathway involving an arylmagnesium bromide. This sensor exhibits a highly specific, rapid colorimetric and ‘turn-off’ fluorescence response for fluoride ions in solution and in living cells, leveraging the affinity between fluoride anion and silicon for sensing purposes (Zou et al., 2014).

Structural Analysis of Magnesium Complexes

The structural characterization of bromidopentakis(tetrahydrofuran-κO)magnesium bis[1,2-bis(diphenylphosphanyl)benzene-κ2 P,P′]cobaltate(−1) tetrahydrofuran disolvate highlights the use of Grignard reagents in elucidating the arrangement of molecules in crystal structures. This work provides insights into the coordination chemistry of magnesium and its applications in material science (Girigiri et al., 2019).

Synthesis of Aromatic Fluorides

Aromatic fluorides were synthesized via electrophilic fluorination using functionalized aryl- or heteroarylmagnesium reagents. This method underscores the role of Grignard reagents in facilitating reactions that introduce fluorine atoms into aromatic compounds, showcasing the versatility of such reagents in organic synthesis (Yamada & Knochel, 2010).

Fluorescence Turn-On Sensing of Fluoride Ions

Tetraarylstibonium cations were synthesized and used for the sub-ppm detection of fluoride anions in aqueous solutions. This approach demonstrates the application of Grignard reagents in the development of sensors for environmental monitoring, exploiting the fluorescence response to detect fluoride ions at very low concentrations (Hirai et al., 2016).

Polymerization Properties

The synthesis and characterization of novel zirconium complexes highlight the utility of Grignard reagents in polymer science, particularly in the preparation of ligands for catalyzing polymerization reactions. This research sheds light on the mechanisms of polymerization and the synthesis of polymers with specific properties (Halterman et al., 2000).

Iron-Catalyzed Synthesis of Benzylic Grignard Reagents

Investigations into the iron-catalyzed hydromagnesiation of styrene derivatives for the synthesis of benzylic Grignard reagents reveal new pathways for forming Grignard reagents. This methodology has been applied in the synthesis of pharmaceuticals, exemplified by the synthesis of ibuprofen, demonstrating the importance of Grignard reagents in drug synthesis (Greenhalgh et al., 2014).

properties

IUPAC Name

magnesium;1-ethyl-2-fluorobenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F.BrH.Mg/c1-2-7-5-3-4-6-8(7)9;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWRAHLZEKOXCS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC=CC=C1F.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenethylmagnesium bromide

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